1-(3,5-Difluorophenyl)-3-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
3-(3,5-Difluorophenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a difluorophenyl group, a dimethylamino-substituted pyrimidine, and a phenylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps:
Formation of the Difluorophenyl Intermediate: The initial step involves the preparation of the 3,5-difluorophenyl intermediate through halogenation reactions.
Synthesis of the Pyrimidine Derivative: The dimethylamino-substituted pyrimidine is synthesized through a series of nucleophilic substitution reactions.
Coupling Reaction: The final step involves the coupling of the difluorophenyl intermediate with the pyrimidine derivative under specific conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
3-(3,5-Difluorophenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea: Unique due to its specific substitution pattern and functional groups.
3-(3,5-Difluorophenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
3-(3,5-Difluorophenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
The uniqueness of 3-(3,5-Difluorophenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20F2N6O |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-3-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C20H20F2N6O/c1-12-23-18(11-19(24-12)28(2)3)25-15-4-6-16(7-5-15)26-20(29)27-17-9-13(21)8-14(22)10-17/h4-11H,1-3H3,(H,23,24,25)(H2,26,27,29) |
InChI Key |
IRCKMADLLYMHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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